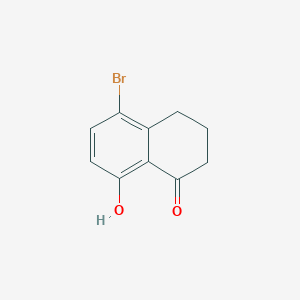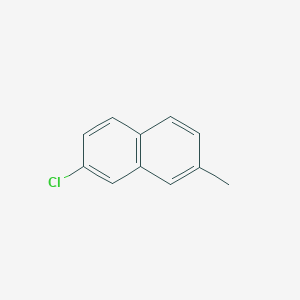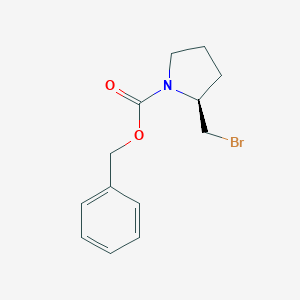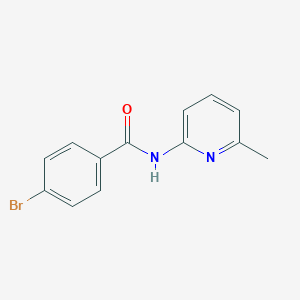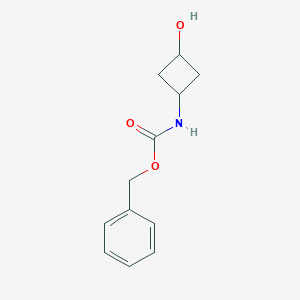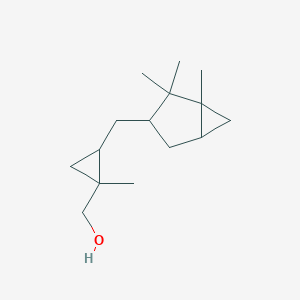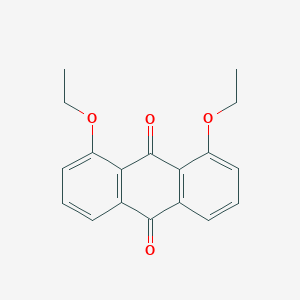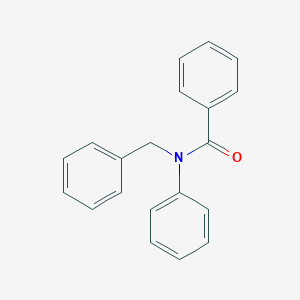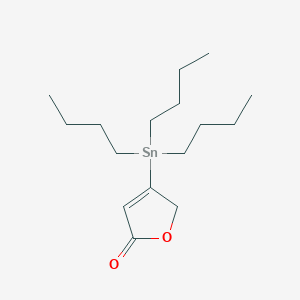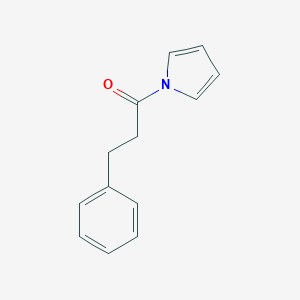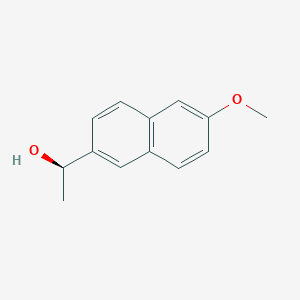
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining an isoindoline core with a tert-butyl group and a sulfanylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isoindoline derivatives with tert-butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanylidene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Substitution reactions often require strong bases or acids, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfanylidene moiety may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate
- 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-indole-1-one
Comparison: 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which distinguishes it from other similar compounds that may have imidazole or indole cores. This structural difference can lead to variations in chemical reactivity and biological activity, making this compound a valuable compound for specific applications.
Propriétés
Numéro CAS |
17796-75-7 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
2-tert-butyl-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
Clé InChI |
YEDLHQPLCQKBGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S |
SMILES canonique |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


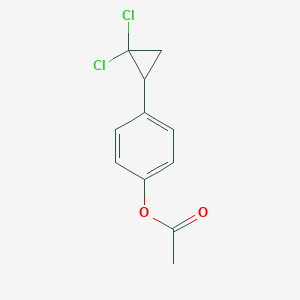
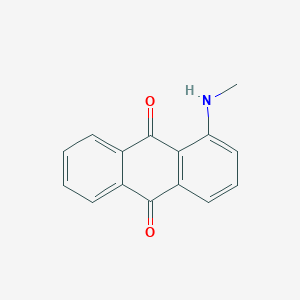
![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)
